molecular formula C28H35Cl3N2 B10774639 Buclizine Hydrochloride CAS No. 163837-35-2

Buclizine Hydrochloride

Cat. No.: B10774639
CAS No.: 163837-35-2
M. Wt: 505.9 g/mol
InChI Key: SDBHDSZKNVDKNU-UHFFFAOYSA-N
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Description

Buclizine Hydrochloride is a piperazine-derivative antihistamine with both antiemetic and anticholinergic effects. It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it has been studied for its potential in treating migraine attacks and nausea during pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buclizine Hydrochloride can be synthesized by reacting 1-(p-tert-butylbenzyl)-piperazine with 4-chlorobenzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Buclizine Hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound .

Scientific Research Applications

Buclizine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Buclizine Hydrochloride exerts its effects primarily through its antihistamine and anticholinergic properties. It blocks histamine H1 receptors, reducing the activity of histamine in the central nervous system. Additionally, its anticholinergic action helps to depress labyrinth excitability and vestibular stimulation, which are key factors in its antiemetic and antivertigo effects .

Comparison with Similar Compounds

    Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.

    Cyclizine: Also a piperazine derivative, used for similar indications as Buclizine Hydrochloride.

Comparison: this compound is unique in its combination of antihistamine and anticholinergic effects, making it particularly effective for treating motion sickness and vertigo. Compared to Meclizine and Cyclizine, this compound may offer a different side effect profile and efficacy in certain patient populations .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-95-1 (Parent)
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045091
Record name Buclizine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-74-8, 163837-35-2, 163837-36-3
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2)
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Record name Buclizine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclizine dihydrochloride
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Record name BUCLIZINE HYDROCHLORIDE
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Record name BUCLIZINE HYDROCHLORIDE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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